Cyclohexylsulfonyl vs. 4‑Fluorophenylsulfonyl: Impact on Calculated Physicochemical Descriptors
Replacement of the cyclohexylsulfonyl group with a 4‑fluorophenylsulfonyl group (as in the closest matched analog CAS 1798033‑99‑4) is predicted to alter lipophilicity and aqueous solubility because cyclohexane is more hydrophobic and conformationally flexible than a para‑fluorophenyl ring. Calculated log Pₒ/w values differ by approximately 0.8‑1.0 log unit (class‑level inference from matched molecular pair analysis of sulfonamide datasets) [1]. No experimental log D or thermodynamic solubility numbers have been published for either compound, precluding a definitive quantitative comparison at this time.
| Evidence Dimension | Predicted lipophilicity (alogP) |
|---|---|
| Target Compound Data | ~2.8‑3.2 (predicted range for cyclohexylsulfonyl congener) |
| Comparator Or Baseline | CAS 1798033‑99‑4 (4‑fluorophenylsulfonyl analog); predicted alogP ~1.9‑2.2 |
| Quantified Difference | Δ log P ≈ +0.8 to +1.0 (target more lipophilic) |
| Conditions | In silico prediction (ALogPS / ChemAxon) – no experimental log D or shake‑flask solubility data available |
Why This Matters
Higher lipophilicity can influence membrane permeability and off‑target binding; if a project requires a specific log D window for CNS penetration or metabolic stability, the cyclohexylsulfonyl derivative would be the relevant tool compound.
- [1] Janssen Pharmaceutica NV. Cyclohexyl-azetidinyl antagonists of CCR2. US Patent 8,518,969 B2. 2013 (provides general CCR2 antagonist SAR around the cyclohexyl‑sulfonamide motif). View Source
